
Decanedioic acid, 1-(1,1-dimethylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanedioic acid, 1-(1,1-dimethylethyl) ester, also known as tert-butyl decanedioate, is an organic compound with the molecular formula C14H25O4. This compound is a versatile building block in chemical synthesis due to its unique chemical structure. It is commonly used as an intermediate in the synthesis of various functional molecules and compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Decanedioic acid, 1-(1,1-dimethylethyl) ester can be synthesized through esterification of decanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the esterification process to completion. The reaction can be represented as follows:
Decanedioic acid+tert-Butyl alcoholAcid catalystDecanedioic acid, 1-(1,1-dimethylethyl) ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous esterification processes using large-scale reactors. The reaction conditions are optimized to achieve high yields and purity. The esterification process is followed by purification steps such as distillation and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Decanedioic acid, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to decanedioic acid and tert-butyl alcohol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Decanedioic acid and tert-butyl alcohol.
Reduction: Decanediol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Decanedioic acid, 1-(1,1-dimethylethyl) ester has several scientific research applications:
Organic Synthesis:
Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Agrochemicals: Employed in the production of agrochemical compounds.
Materials Science: Utilized in the design of novel materials with tailored properties for various industrial applications.
Wirkmechanismus
The mechanism of action of decanedioic acid, 1-(1,1-dimethylethyl) ester involves its role as a building block in chemical synthesis. The tert-butoxy group provides steric hindrance and enhances the stability of reactive intermediates during complex chemical reactions. This enables precise control over reaction pathways and product formation. Additionally, the presence of the oxo group allows for facile functional group transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Decanedioic acid, dimethyl ester: Similar in structure but with methyl groups instead of tert-butyl groups.
Hexadecanoic acid, 1,1-dimethylethyl ester: Similar ester with a longer carbon chain.
Octanoic acid, 8-amino-, 1,1-dimethylethyl ester: Similar ester with an amino group.
Uniqueness
Decanedioic acid, 1-(1,1-dimethylethyl) ester is unique due to its tert-butoxy group, which provides steric hindrance and enhances the stability of reactive intermediates. This property makes it a valuable component in the design of novel molecules with tailored properties for various applications in the chemical industry .
Eigenschaften
Molekularformel |
C14H25O4- |
|---|---|
Molekulargewicht |
257.35 g/mol |
IUPAC-Name |
10-[(2-methylpropan-2-yl)oxy]-10-oxodecanoate |
InChI |
InChI=1S/C14H26O4/c1-14(2,3)18-13(17)11-9-7-5-4-6-8-10-12(15)16/h4-11H2,1-3H3,(H,15,16)/p-1 |
InChI-Schlüssel |
FRIYHISQFBWFCN-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



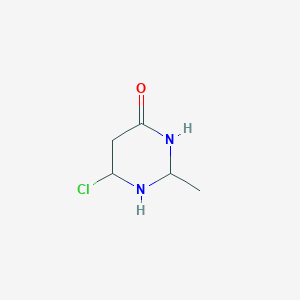
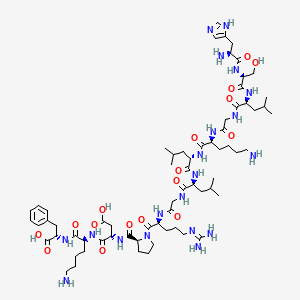
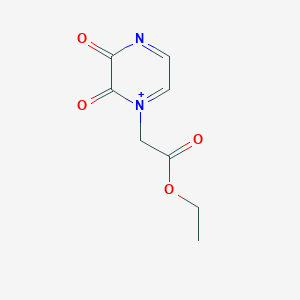

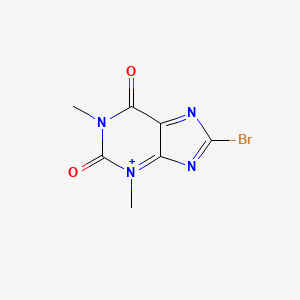
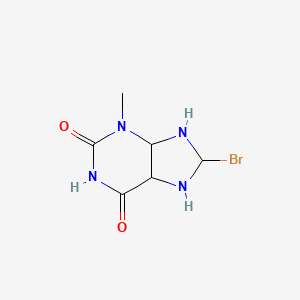
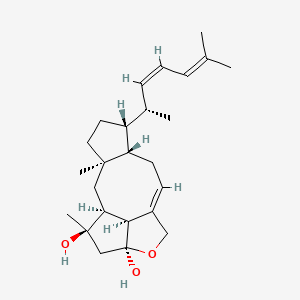

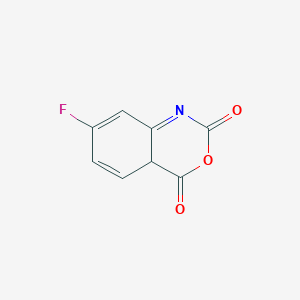
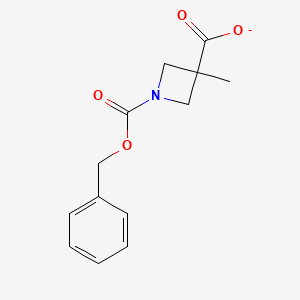
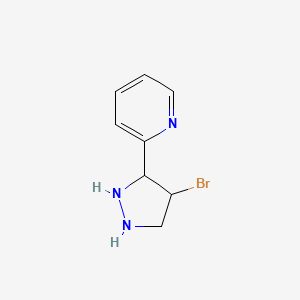

![ethyl 4-oxo-5-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12360095.png)
